1-(2,3-Dichloro-6-fluorophenyl)ethanone
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Overview
Description
1-(2,3-Dichloro-6-fluorophenyl)ethanone is a chemical compound belonging to the class of aromatic ketones. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, with an ethanone group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(2,3-Dichloro-6-fluorophenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dichloro-6-fluorobenzene.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2,3-dichloro-6-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2,3-Dichloro-6-fluorophenyl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-Dichloro-6-fluorophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-6-fluorophenyl)ethanone is primarily related to its reactivity as an electrophile. The presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound acts as a key intermediate .
Comparison with Similar Compounds
1-(2,3-Dichloro-6-fluorophenyl)ethanone can be compared with other similar compounds such as:
1-(2,6-Dichloro-3-fluorophenyl)ethanone: This compound has a similar structure but with different positions of chlorine and fluorine atoms, leading to variations in reactivity and applications.
1-(2,4-Dichloro-3-fluorophenyl)ethanone: Another structural isomer with distinct chemical properties and uses.
1-(2,6-Dichloro-3-fluorophenyl)ethanol: The reduced form of 1-(2,6-Dichloro-3-fluorophenyl)ethanone, used as an intermediate in the synthesis of pharmaceuticals.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-(2,3-dichloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIYTUVCUSGMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381264 |
Source
|
Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870704-16-8 |
Source
|
Record name | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870704-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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